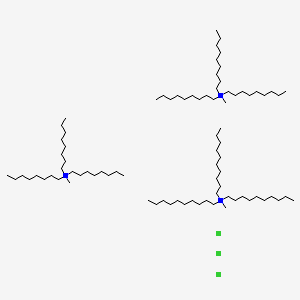

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride

Description

The compounds methyl-tri(nonyl)azanium, methyl(trioctyl)azanium, and tris-decyl(methyl)azanium are quaternary ammonium salts characterized by a central nitrogen atom bonded to three alkyl chains and one methyl group. Their general formula is [CH3-N+(R)3]Cl⁻, where R represents nonyl (C₉H₁₉), octyl (C₈H₁₇), or decyl (C₁₀H₂₁) groups. These compounds are typically synthesized via alkylation of tertiary amines and are widely used as surfactants, phase-transfer catalysts, or antimicrobial agents due to their cationic nature and lipophilic alkyl chains.

Properties

IUPAC Name |

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKQYWUFZNCMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H180Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72749-59-8 | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride is typically synthesized through the quaternization of tertiary amines with alkyl halides. The reaction usually takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride involves the use of large-scale reactors where the quaternization reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter its chemical structure.

Substitution: It can participate in substitution reactions where one of its alkyl groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .

Scientific Research Applications

Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride is a complex quaternary ammonium salt notable for its long hydrophobic alkyl chains. It acts as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases by enhancing the solubility of inorganic salts in organic solvents.

Scientific Research Applications

This compound has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- Phase Transfer Catalyst: It is used as a phase transfer catalyst to facilitate various chemical reactions.

Biology

- Interaction with Biomolecules: Studies have shown that methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride can interact with various biomolecules, and its ability to disrupt lipid bilayers suggests potential applications in drug delivery systems or as an antimicrobial agent.

- Disinfectant and Preservative: It serves as a disinfectant and preservative in experiments involving cell culture and microbiology.

Medicine

- Antiseptics and Disinfectants: It is used in the formulation of antiseptics and disinfectants.

- Enzymatic Activities: Its interaction with proteins may lead to altered enzymatic activities, which could be harnessed for therapeutic purposes.

Industry

- Surfactants and Detergents: Employed in the production of surfactants, detergents, and other industrial chemicals.

Uniqueness

The uniqueness of methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride lies in its combination of multiple long-chain alkyl groups, which enhances both its surfactant properties and biological activity compared to other similar compounds. This allows it to function effectively in diverse applications ranging from catalysis to biochemistry.

Chemical Reactions

Methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions:

- Oxidation: It can be oxidized under specific conditions to form different products.

- Reduction: Reduction reactions can alter its chemical structure.

- Substitution: It can participate in substitution reactions where one of its alkyl groups is replaced by another group. Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Mechanism of Action

The mechanism of action of methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride involves its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. This is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes. Additionally, its phase transfer catalytic properties enable it to facilitate the transfer of reactants between different phases, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Structural Features:

- Methyl-tri(nonyl)azanium chloride: Three nonyl chains (C9) provide moderate hydrophobicity.

- Methyl(trioctyl)azanium chloride: Shorter octyl chains (C8) enhance water solubility compared to nonyl/decyl analogs.

- Tris-decyl(methyl)azanium chloride : Longer decyl chains (C10) increase lipophilicity, favoring organic solvent compatibility.

Structural Analogues

Quaternary ammonium compounds (QACs) with varying alkyl/aryl substituents exhibit distinct physicochemical and functional properties:

Key Findings:

Chain Length vs. Functionality :

- Longer alkyl chains (e.g., decyl in tris-decyl(methyl)azanium) enhance lipid membrane disruption, making them potent biocides.

- Shorter chains (e.g., octyl) improve aqueous solubility, favoring use in hydrophilic formulations.

Counterion Impact :

Chloride ions (Cl⁻) enhance solubility in polar solvents, whereas bulkier anions (e.g., dichloride in triclobisonium) reduce mobility and alter bioactivity.

Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., phenoxyphenyl in triethyl-(3-phenoxyphenyl)azanium chloride) exhibit UV stability and pesticidal activity, unlike purely aliphatic QACs.

Biological Activity

Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride, commonly referred to as a quaternary ammonium salt, is a complex compound with significant biological activity. This compound is characterized by its ability to interact with biological membranes and proteins, making it relevant in various fields including microbiology, biochemistry, and pharmaceuticals.

- IUPAC Name : Methyl-tri(nonyl)azanium; methyl(trioctyl)azanium; tris-decyl(methyl)azanium; trichloride

- CAS Number : 72749-59-8

- Molecular Weight : 1338.7 g/mol

Biological Activity

The biological activity of this compound can be attributed to its quaternary ammonium structure, which allows it to function as a surfactant and biocide. The following sections detail its biochemical interactions, mechanisms of action, and applications in research and industry.

Interaction with Cell Membranes

Methyl-tri(nonyl)azanium and its derivatives exhibit significant interactions with cellular membranes. These interactions can lead to:

- Membrane Destabilization : The compound binds to the phospholipid bilayer, increasing permeability and potentially disrupting membrane integrity. This can affect membrane-bound enzymes and receptors, leading to altered cellular functions.

- Enzyme Modulation : It can inhibit or activate membrane-associated enzymes such as ATPases and phospholipases. This modulation alters phosphorylation-dependent signaling pathways, impacting cellular responses.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this specific compound, are known for their antimicrobial properties. They exhibit biocidal activity against a variety of microorganisms through:

- Disruption of Cell Walls : QACs can penetrate microbial cell walls, disrupting essential cellular processes and leading to cell death .

- Resistance Concerns : While effective, there is an emerging concern regarding microbial resistance to QACs. Continuous exposure may lead to the development of resistant strains, necessitating further research into their long-term efficacy .

Case Studies

- Biocidal Efficacy : A study highlighted the effectiveness of quaternary ammonium salts in controlling microbial growth in clinical settings. The results indicated that compounds like methyl-tri(nonyl)azanium significantly reduced bacterial counts in contaminated environments .

- Phase Transfer Catalysis : Research demonstrated the role of this compound as a phase transfer catalyst in organic synthesis, enhancing reaction yields by facilitating the transfer of ions between different phases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Application | Unique Feature |

|---|---|---|---|

| Methyltrioctylammonium chloride | Quaternary Ammonium | Antimicrobial | Effective against Gram-positive bacteria |

| Aliquat 336 | Quaternary Ammonium | Phase transfer catalyst | Broad application range |

| Methyltrioctylammonium bromide | Quaternary Ammonium | Surfactant | Higher solubility in organic solvents |

Industrial Use

Methyl-tri(nonyl)azanium is widely utilized in:

- Disinfectants : Due to its antimicrobial properties, it is incorporated into disinfectants for healthcare settings.

- Surfactants : The compound is used in formulating surfactants for cleaning products due to its ability to reduce surface tension.

Scientific Research

In laboratory settings, this compound serves as:

- Cell Culture Preservative : Its biocidal properties make it suitable for preserving cell cultures against contamination.

- Chemical Reagent : Employed as a reagent in various chemical reactions due to its catalytic properties.

Q & A

Basic: What are the recommended methods for synthesizing methyl(trioctyl)azanium chloride with high purity?

Answer:

Synthesis involves alkylation of trioctylamine with methyl chloride or methyl iodide under anhydrous conditions. Key steps include:

- Maintaining stoichiometric excess of methylating agent to ensure complete quaternization.

- Reaction in aprotic solvents (e.g., dichloromethane) at 50–70°C for 12–24 hours.

- Purification via recrystallization in ethanol/acetone mixtures to remove unreacted amines.

Characterization should include ¹H NMR (δ 3.2–3.5 ppm for N-methyl protons) and elemental analysis (C, H, N, Cl) to confirm purity (>98%) .

Basic: How to determine the solubility profile of tris-decyl(methyl)azanium trichloride in different solvents?

Answer:

Use a gravimetric method:

- Prepare saturated solutions in polar (water, methanol) and nonpolar (hexane, toluene) solvents.

- Filter and evaporate solvent under vacuum; measure residue mass.

- Validate via UV-Vis spectroscopy for low-concentration detection (λ = 210–230 nm for ammonium absorption).

Note: Solubility correlates with alkyl chain length; longer chains (e.g., decyl) reduce aqueous solubility but enhance organic phase partitioning .

Advanced: What experimental strategies can resolve discrepancies in catalytic activity data across studies?

Answer:

- Controlled variable analysis: Replicate studies while isolating variables (e.g., solvent polarity, temperature, substrate ratio).

- Design of Experiments (DOE): Use factorial designs to identify interaction effects between variables.

- Kinetic profiling: Compare turnover frequencies (TOF) under identical conditions.

Contradictions often arise from trace water content or impurities; employ Karl Fischer titration and GC-MS to verify solvent dryness and reagent purity .

Advanced: How does alkyl chain length (nonyl vs. decyl) affect phase transfer efficiency in nucleophilic substitution reactions?

Answer:

- Experimental design: Compare reaction rates (k) of benzyl chloride with KI in a two-phase system (water/toluene).

- Analysis: Use HPLC to quantify product formation.

- Findings: Longer chains (decyl) increase lipophilicity, enhancing organic phase partitioning but may reduce diffusion rates due to higher viscosity. Optimal chain length balances extraction efficiency and mass transfer .

Basic: What spectroscopic techniques are optimal for structural confirmation of methyl-tri(nonyl)azanium trichloride?

Answer:

- ¹H/¹³C NMR: Identify methyl (δ 3.2–3.5 ppm) and alkyl chain protons (δ 0.8–1.6 ppm).

- FTIR: Detect C-N⁺ stretching (1200–1250 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- Mass spectrometry (ESI-MS): Confirm molecular ion peaks ([M-Cl]⁺) and isotopic patterns for chlorine .

Advanced: How to assess the thermal stability of these quaternary salts under high-temperature reaction conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically 200–250°C for methyltrioctylazanium chloride).

- Differential Scanning Calorimetry (DSC): Identify endothermic peaks for phase transitions.

- In situ monitoring: Use GC-MS during reactions to detect volatile degradation products (e.g., alkyl chlorides or amines) .

Basic: What precautions are critical when handling air-sensitive reactions with these compounds?

Answer:

- Conduct reactions under nitrogen/argon using Schlenk lines.

- Store compounds in desiccators with P₂O₅ to prevent hygroscopic degradation.

- Avoid prolonged exposure to light to prevent radical-induced decomposition .

Advanced: How to model the solvent extraction efficiency of tris-decyl(methyl)azanium trichloride using computational methods?

Answer:

- Molecular Dynamics (MD): Simulate solvent-solute interactions to predict partition coefficients.

- QSAR Models: Correlate alkyl chain length with extraction efficiency using regression analysis.

- Software: Use Gaussian or GROMACS for energy minimization and solvation free energy calculations. Validate with experimental liquid-liquid extraction data .

Basic: How to quantify trace impurities in methyl(trioctyl)azanium chloride batches?

Answer:

- Ion Chromatography (IC): Detect chloride counterions and anionic impurities (e.g., bromide).

- HPLC-MS: Identify residual amines or alkyl halides.

- Limits: Ensure impurities <0.1% via calibration curves with spiked standards .

Advanced: What mechanistic insights explain contradictory data in electrochemical applications of these salts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.